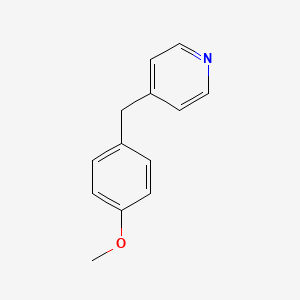

4-(p-Methoxybenzyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(p-Methoxybenzyl)pyridine is a compound with the molecular formula C13H13NO . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The PMB ester may be readily introduced in high yield under a number of mild reaction conditions .Chemical Reactions Analysis

The use of diethyl ether with dichloromethane as a co-solvent was shown to be the optimal medium for the transformation and led to the rapid formation of the PMB ester . The conversion of the pentafluorophenyl (PFP) ester to the corresponding acyl azide, subsequent rearrangement to the isocyanate, followed by the addition of the lithium salt of 4-methoxybenzyl alcohol results in the overall conversion of the PFP ester into a 4-methoxybenzyl carbamate .Scientific Research Applications

- Application : Researchers commonly use PMB esters to shield carboxylic acids during chemical reactions. They can be introduced under mild conditions and removed selectively, making them valuable tools in organic synthesis .

- Introduction : Hydroxy-substituted azacalix4pyridines are macrocyclic molecules with pyridine substituents.

- Application : These compounds serve as molecular platforms for constructing multi-macrocycle-containing architectures and functional building blocks. Their unique binding sites facilitate intermolecular self-assembly, making them useful in supramolecular chemistry .

- Application : Researchers target specific pyrrolizidine alkaloids, such as alexine 1, for synthesis. PMBP derivatives play a role in these efforts, contributing to the study of natural products .

Protecting Group in Organic Synthesis

Supramolecular Chemistry and Functional Architectures

Synthesis of Natural Pyrrolizidine Alkaloids

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 4-(p-Methoxybenzyl)pyridine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that pyridine derivatives can be degraded by certain bacteria, such as bacillus aryabhattai strain nm1-a2 . This strain can completely degrade pyridine within a 100 h incubation period .

Pharmacokinetics

Its physical and chemical properties such as melting point (105-107 °c), boiling point (3285±220 °C), and density (1070±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that pyridine derivatives can exhibit a range of pharmacological effects .

Action Environment

The action, efficacy, and stability of 4-(p-Methoxybenzyl)pyridine can be influenced by various environmental factors. For instance, in the context of microbial degradation, factors such as temperature, pH, and the presence of glucose can affect the degradation rate of pyridine . Furthermore, the presence of a benzene ring allows for resonance stabilization, which can influence the compound’s reactivity .

properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXYGGCIOQWSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2436724.png)

![2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436725.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide](/img/structure/B2436730.png)

![2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2436733.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2436741.png)